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molecular formula C19H19N4NaO4 B025214 Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate CAS No. 100508-89-2

Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate

Cat. No. B025214
M. Wt: 390.4 g/mol
InChI Key: GVQQYCJUZDYHLN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04429126

Procedure details

To a suspension of 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]quinazoline-3-carboxylic acid (7.3 g) in N,N-dimethylformamide (120 ml) was added methanol (140 ml) under stirring at 50° C. To this solution was added dropwise sodium hydroxide solution (sodium hydroxide 0.79 g in water 2.37 ml and ethanol 15.8 ml) under stirring for 15 minutes at ambient temperature, and was stirred for 30 minutes at ambient temperature. To this solution ether (250 ml) was added and stirred. The precipitated crystals were collected by filtration and washed two times with water and ether, and dried under reduced pressure to give sodium 4-oxo-10-(2,3-dimethylpentanamido)-4H-pyrimido[1,2-C]-quinazoline-3-carboxylate (1 hydrate) (4.4 g).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
2.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:7]2[CH:8]=[N:9][C:10]3[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:24])[CH:18]([CH3:23])[CH:19]([CH3:22])[CH2:20][CH3:21])=[CH:14][C:15]=3[C:6]2=[N:5][CH:4]=[C:3]1[C:25]([OH:27])=[O:26].CO.[OH-].[Na+:31].CCOCC>CN(C)C=O>[O:1]=[C:2]1[N:7]2[CH:8]=[N:9][C:10]3[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:24])[CH:18]([CH3:23])[CH:19]([CH3:22])[CH2:20][CH3:21])=[CH:14][C:15]=3[C:6]2=[N:5][CH:4]=[C:3]1[C:25]([O-:27])=[O:26].[Na+:31] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
O=C1C(=CN=C2N1C=NC=1C=CC(=CC21)NC(C(C(CC)C)C)=O)C(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
140 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2.37 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring for 15 minutes at ambient temperature
Duration
15 min
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at ambient temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed two times with water and ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CN=C2N1C=NC=1C=CC(=CC21)NC(C(C(CC)C)C)=O)C(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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